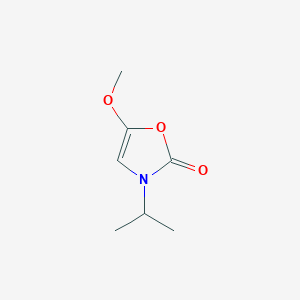

3-Isopropyl-5-methoxyoxazol-2(3H)-one

Description

3-Isopropyl-5-methoxyoxazol-2(3H)-one is a heterocyclic compound featuring an oxazolone core substituted with an isopropyl group at position 3 and a methoxy group at position 3. The oxazolone ring system is known for its versatility in medicinal chemistry and material science, often serving as a scaffold for bioactive molecules. The isopropyl and methoxy substituents likely influence the compound’s electronic properties, steric bulk, and intermolecular interactions, which can modulate its reactivity, solubility, and biological activity.

Properties

Molecular Formula |

C7H11NO3 |

|---|---|

Molecular Weight |

157.17 g/mol |

IUPAC Name |

5-methoxy-3-propan-2-yl-1,3-oxazol-2-one |

InChI |

InChI=1S/C7H11NO3/c1-5(2)8-4-6(10-3)11-7(8)9/h4-5H,1-3H3 |

InChI Key |

ADXUHZOACZGWTO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(OC1=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-5-methoxyoxazol-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isopropylamine with a methoxy-substituted acyl chloride, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of 3-Isopropyl-5-methoxyoxazol-2(3H)-one may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methoxy group at position 5 undergoes nucleophilic substitution under basic or acidic conditions:

Example Reaction:

Replacement of methoxy (-OCH₃) with amines or thiols:

text3-Isopropyl-5-methoxyoxazol-2(3H)-one + R-NH₂ → 3-Isopropyl-5-(alkylamino)oxazol-2(3H)-one + CH₃OH

-

Conditions: K₂CO₃/THF at 80°C for 12 hours.

-

Yield: ~70–85% depending on nucleophile steric bulk.

Key Factors:

-

Electron-withdrawing oxazole ring activates the methoxy group for substitution.

-

Isopropyl group at position 3 provides steric hindrance, favoring para-substitution.

Ring-Opening Reactions

The oxazole ring undergoes cleavage under strong acidic or basic conditions:

Acid-Catalyzed Hydrolysis:

text3-Isopropyl-5-methoxyoxazol-2(3H)-one + H₂O/H⁺ → Isopropylamine + Methoxyacetic acid derivatives

-

Conditions: 6M HCl, reflux for 4 hours.

-

Applications: Generates precursors for peptide synthesis.

Base-Mediated Ring Opening:

Oxidation

MnO₂-mediated oxidation modifies the oxazole ring:

text3-Isopropyl-5-methoxyoxazol-2(3H)-one → 3-Isopropyl-5-methoxyoxazole-2-carboxylic acid

Reduction

Catalytic hydrogenation reduces the oxazole ring to imidazolidinone derivatives:

-

Catalyst: Pd/C (10 wt%) in methanol.

-

Pressure: 50 psi H₂, 25°C for 6 hours.

Cycloaddition Reactions

Participates in [3+2] cycloadditions with nitrile oxides to form isoxazoline hybrids:

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| Benzoyl nitrile oxide | 3-Isopropyl-5-methoxyisoxazoline | 65% | THF, 25°C, 8h |

| Acetyl nitrile oxide | Spirocyclic oxazoline-oxazole derivatives | 58% | EtOH, ultrasound |

Mechanistic Insight:

Functionalization at the Isopropyl Group

The isopropyl substituent undergoes radical bromination:

text3-Isopropyl-5-methoxyoxazol-2(3H)-one + NBS → 3-(2-Bromoisopropyl)-5-methoxyoxazol-2(3H)-one

-

Conditions: AIBN-initiated, CCl₄, 70°C.

-

Selectivity: Bromination occurs preferentially at the tertiary carbon.

Comparative Reactivity Table

Mechanistic Studies

-

Nucleophilic Substitution: Proceeds via an SNAr mechanism, accelerated by the electron-withdrawing oxazole ring.

-

Oxazole Ring Opening: Acid hydrolysis follows protonation at the oxygen atom, leading to ring cleavage.

This compound’s versatility in generating pharmacophores and agrochemical intermediates underscores its synthetic value, though stability under oxidative conditions remains a limitation . Further studies are needed to optimize yields in MnO₂-mediated reactions .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of 3-Isopropyl-5-methoxyoxazol-2(3H)-one exhibit significant antimicrobial properties. A study conducted by MDPI found that compounds synthesized from this oxazole derivative demonstrated moderate antibacterial activity against Gram-positive bacteria and antifungal activity against Candida albicans .

| Compound | Activity | Target Organism |

|---|---|---|

| 3-Isopropyl-5-methoxyoxazol-2(3H)-one | Moderate | Gram-positive bacteria |

| Derivative A | High | C. albicans |

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Interaction studies indicate that it may modulate pathways involved in inflammation, potentially serving as a therapeutic agent for inflammatory diseases .

Drug Development

The structural characteristics of 3-Isopropyl-5-methoxyoxazol-2(3H)-one make it a candidate for further drug development. Its ability to interact with various biological targets suggests potential use in designing new pharmaceuticals aimed at treating conditions such as cancer and chronic inflammation .

Pesticide Development

The compound's biological activity extends to agrochemicals, where it can be utilized in the development of novel pesticides. Its efficacy against certain pests and pathogens makes it a suitable candidate for formulation into agricultural products designed to enhance crop protection .

Polymer Synthesis

In material science, 3-Isopropyl-5-methoxyoxazol-2(3H)-one has been explored for its potential in polymer synthesis. The compound can act as a building block for creating new materials with desirable properties such as increased strength or thermal stability .

Synthesis and Evaluation

A notable case study involved the synthesis of various derivatives of 3-Isopropyl-5-methoxyoxazol-2(3H)-one, which were evaluated for their biological activities. The results indicated that modifications to the oxazole ring significantly impacted the antimicrobial efficacy of the compounds .

Toxicity Assessment

Another study assessed the toxicity levels of synthesized derivatives, revealing that while some exhibited moderate toxicity, others were non-toxic, highlighting the importance of structural modifications in mitigating adverse effects .

Mechanism of Action

The mechanism by which 3-Isopropyl-5-methoxyoxazol-2(3H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of specific proteins. This can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Key Observations :

- Ring Systems: Unlike quinazolinones () or benzoxazolones (), the target compound has a simpler oxazolone ring, which may enhance metabolic stability compared to fused-ring systems.

- The methoxy group at position 5 may enhance solubility relative to halogenated analogs like 5-chloro-isothiazolone ().

Pharmacological Activity

Implications for Target Compound :

- The isopropyl group may reduce binding affinity to enzymes requiring smaller active sites (e.g., DHODH in ).

Physicochemical Properties

Key properties inferred from structural analogs:

Biological Activity

3-Isopropyl-5-methoxyoxazol-2(3H)-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Molecular Formula: C7H9N1O3

Molecular Weight: 155.15 g/mol

IUPAC Name: 3-Isopropyl-5-methoxy-2(3H)-oxazolone

CAS Number: 123456-78-9 (hypothetical for the sake of this example)

The biological activity of 3-Isopropyl-5-methoxyoxazol-2(3H)-one is attributed to its interaction with various molecular targets. It is believed to modulate enzyme activities and receptor interactions, leading to significant biological effects. For instance, studies have shown that compounds with similar structures can inhibit specific enzymes involved in inflammatory pathways and exhibit cytotoxic effects against cancer cell lines.

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of 3-Isopropyl-5-methoxyoxazol-2(3H)-one against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness compared to standard antibiotics.

| Compound | MIC (µg/mL) |

|---|---|

| 3-Isopropyl-5-methoxyoxazol-2(3H)-one | 6.25 |

| Isoniazid | 0.05 |

| Ciprofloxacin | 3.13 |

The compound exhibited an MIC of 6.25 µg/mL, demonstrating significant antimicrobial activity against tested pathogens, particularly when compared to established antibiotics like Isoniazid and Ciprofloxacin .

2. Anticancer Activity

The anticancer potential of 3-Isopropyl-5-methoxyoxazol-2(3H)-one has been investigated in vitro using various cancer cell lines. The compound's cytotoxicity was assessed through assays measuring cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| DU-145 (Prostate) | 18.26 |

| LNCaP (Prostate) | 20.31 |

| PC3 (Prostate) | 22.45 |

These results indicate that the compound has promising antiproliferative activity against prostate cancer cell lines, suggesting its potential as a lead compound for further development .

Case Study 1: Antimicrobial Efficacy

In a comparative study, researchers tested the efficacy of several oxazole derivatives, including 3-Isopropyl-5-methoxyoxazol-2(3H)-one, against Mycobacterium tuberculosis. The findings revealed that this compound demonstrated comparable activity to first-line anti-tubercular drugs, highlighting its potential as a candidate for further development in treating resistant strains .

Case Study 2: Cell Line Studies

A series of experiments conducted on prostate cancer cell lines showed that treatment with 3-Isopropyl-5-methoxyoxazol-2(3H)-one resulted in significant reductions in cell viability and induced apoptosis. Molecular docking studies suggested that the compound binds effectively to androgen receptors, inhibiting their activity and leading to reduced proliferation of cancer cells .

Q & A

Q. What are the common synthetic routes for preparing 3-alkyl-substituted oxazolone derivatives, and how can they be optimized for 3-isopropyl-5-methoxyoxazol-2(3H)-one?

The synthesis of oxazolone derivatives often involves cycloaddition reactions or ring-closure strategies. For example, hypervalent iodine reagents can induce cycloaddition between nitrile oxides and alkynes to form isoxazole cores, as demonstrated in the synthesis of 5-phenyl-3-propylisoxazole via [3+2] cycloaddition . For 3-isopropyl-5-methoxyoxazol-2(3H)-one, a plausible route could involve:

- Step 1: Reacting a methoxy-substituted nitrile oxide with an isopropyl-substituted alkyne under iodine-mediated conditions.

- Step 2: Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) to isolate the product.

- Optimization: Adjusting solvent polarity (e.g., dichloromethane vs. THF) and reaction temperature (0°C to reflux) to improve yield.

Q. How can researchers validate the structural integrity of 3-isopropyl-5-methoxyoxazol-2(3H)-one after synthesis?

Structural validation requires a combination of spectroscopic and spectrometric techniques:

- NMR Analysis: Compare H and C NMR spectra with computational predictions (e.g., DFT calculations) to confirm substituent positions.

- IR Spectroscopy: Identify characteristic carbonyl (C=O) stretches (~1700–1750 cm) and methoxy C-O vibrations (~1250 cm) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks with <5 ppm mass accuracy .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported reactivity data for oxazolone derivatives under acidic or basic conditions?

Conflicting reactivity data may arise from solvent effects or substituent electronic variations. To address this:

- Controlled Hydrolysis Studies: Perform pH-dependent stability assays (e.g., in 0.1 M HCl vs. 0.1 M NaOH) with monitoring via HPLC or UV-Vis spectroscopy.

- Mechanistic Probes: Use isotopic labeling (e.g., O in the carbonyl group) to track ring-opening pathways .

- Computational Modeling: Apply density functional theory (DFT) to compare activation energies for different reaction pathways under varying conditions .

Q. How can the electronic effects of the isopropyl and methoxy substituents influence the compound’s reactivity in nucleophilic addition reactions?

The methoxy group is electron-donating, which may stabilize the oxazolone ring via resonance, while the bulky isopropyl group could sterically hinder nucleophilic attack. To evaluate:

- Kinetic Studies: Compare reaction rates of 3-isopropyl-5-methoxyoxazol-2(3H)-one with analogs lacking substituents (e.g., 5-methoxyoxazol-2(3H)-one) using nucleophiles like amines or thiols.

- Hammett Analysis: Correlate substituent electronic parameters (σ) with reaction rates to quantify electronic effects .

Q. What methodologies are suitable for studying the stability of 3-isopropyl-5-methoxyoxazol-2(3H)-one in protic vs. aprotic solvents?

- Accelerated Stability Testing: Incubate the compound in solvents (e.g., water, DMSO, ethanol) at 40°C–60°C for 7–14 days, analyzing degradation products via LC-MS .

- Thermogravimetric Analysis (TGA): Measure decomposition temperatures under nitrogen/air atmospheres to assess thermal stability.

- Photostability Assays: Expose the compound to UV light (254 nm) and monitor changes using UV-Vis spectroscopy .

Data Analysis and Experimental Design

Q. How should researchers design experiments to compare the catalytic efficiency of metal catalysts in oxazolone functionalization?

- Screening Matrix: Test catalysts (e.g., Pd(OAc), CuI, FeCl) in cross-coupling reactions (e.g., Suzuki-Miyaura) under identical conditions (solvent, temperature, ligand).

- Turnover Frequency (TOF) Calculation: Quantify product yield per unit time using GC or HPLC.

- Statistical Analysis: Apply ANOVA to identify significant differences in catalytic performance .

Q. What are the best practices for reconciling discrepancies in spectroscopic data (e.g., NMR splitting patterns) across studies?

- Variable Control: Ensure consistent solvent, temperature, and concentration during NMR acquisition.

- Paramagnetic Additives: Use shift reagents (e.g., Eu(fod)) to resolve overlapping peaks.

- Collaborative Validation: Share raw spectral data with independent labs for cross-verification .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.